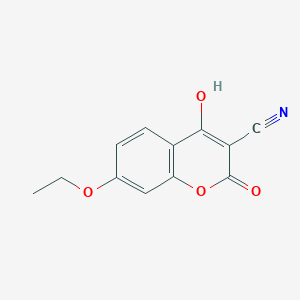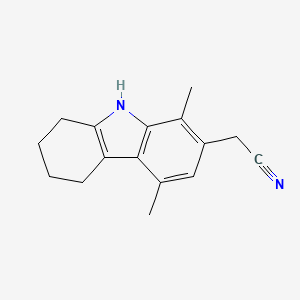
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound’s structure is based on the indole structure, but with a second benzene ring fused onto the five-membered ring at the 2–3 position of indole .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the condensation of phenylhydrazine with cyclohexanone to form the corresponding imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole . This intermediate is then further reacted with acetonitrile under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of carbazole derivatives typically involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate and must be removed before anthraquinone production . Modern techniques include selective crystallization from molten coal tar at high temperature or low pressure .
化学反応の分析
Types of Reactions
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carbazole derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated carbazole derivatives.
科学的研究の応用
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound with a similar tricyclic structure.
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride: A structurally related compound with a different heterocyclic ring system.
3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: Another compound with a similar tetrahydro structure.
Uniqueness
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
57411-97-9 |
|---|---|
分子式 |
C16H18N2 |
分子量 |
238.33 g/mol |
IUPAC名 |
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile |
InChI |
InChI=1S/C16H18N2/c1-10-9-12(7-8-17)11(2)16-15(10)13-5-3-4-6-14(13)18-16/h9,18H,3-7H2,1-2H3 |
InChIキー |
PJZOTERQAQPOOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1C3=C(N2)CCCC3)C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


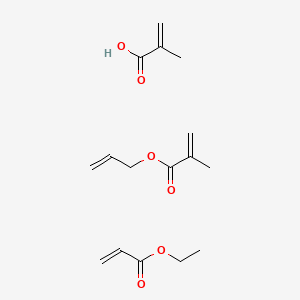
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
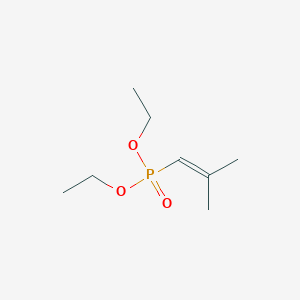
![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
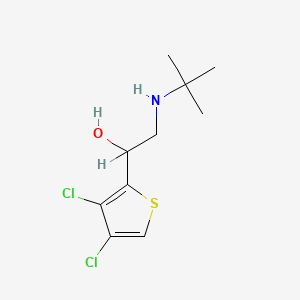
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)
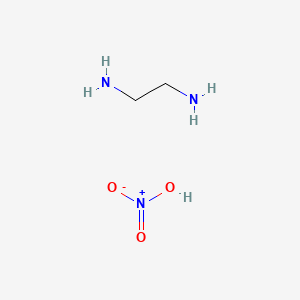
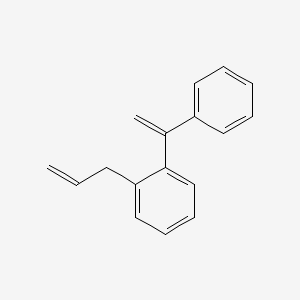
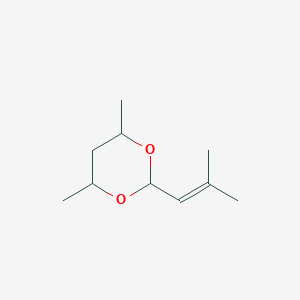
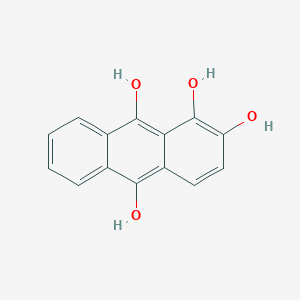
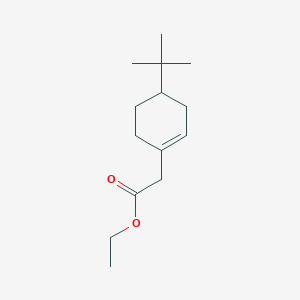
![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)
